2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide - 919972-08-0

2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide

Catalog Number: EVT-1334782
CAS Number: 919972-08-0
Molecular Formula: C22H21N3O2
Molecular Weight: 359.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

rac-2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-Methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate

Compound Description: This compound, systematically named rac-2-[7-methyl-4-(4-methylphenyl)-4(phenylimino)-6,6-bis(propan-2-yl)-3-oxa-4λ6-thia-5-aza-6-silaoct-4-en-1-yl]-2,3dihydro-1H-isoindole-1,3-dione, is the first member of a new substance class. It was synthesized by desoxychlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione. The structural characterization revealed two double-bonded nitrogen atoms to the central sulfur atom, and crystal packing driven by aromatic interactions. []

Relevance: This compound and the target compound, 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, both contain aromatic rings (phenyl and benzimidazole in the target compound, phenyl and isoindoline in this compound) and nitrogen-containing heterocycles. This structural similarity, particularly the presence of aromatic moieties and nitrogen heterocycles, suggests a potential connection in their chemical properties and potential biological activity. []

5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxyamides

Compound Description: This class of pyrrole derivatives was designed and synthesized as potential antimicrobial agents. [] Key structural features include chlorine, amide, and 1,3-oxazole fragments. The synthesis involved transforming an aldehyde fragment into a 1,3-oxazole cycle via van Leusen’s reaction and subsequent hydrolysis of an ester group to yield pyrrole-3-carboxylic acid, which served as a building block for the target compounds. []

Relevance: The 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides and 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide share the common structural element of a carboxamide group. Additionally, both compounds incorporate aromatic heterocycles, although differing in their specific ring systems (oxazole and pyrrole vs. furan and benzimidazole). This shared functional group and presence of aromatic heterocycles suggest a potential overlap in their chemical properties and potential biological activity, despite the differences in specific ring structures. []

2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide Derivatives

Compound Description: This study focused on synthesizing and characterizing derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide. The derivatives were obtained through rearrangements and cyclizations, including O- and N-phenacyl substituted products. [] An oxazolopyridinium perchlorate and indolysin were also synthesized from these derivatives. The molecular and crystal structures of all the compounds were studied by single crystal diffraction and 1H NMR spectra. []

Relevance: While the structures of these derivatives are significantly different from 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, they share the presence of a carboxamide group. This common functionality might lead to some shared chemical properties, although the overall structural differences suggest limited relevance in terms of biological activity. []

Compound Description: These are a series of peptidomimetics designed and screened for their ability to inhibit deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus, a bacterium associated with diarrhea and inflammatory bowel disease. [] Three potent inhibitors were identified:

* **Peptidomimetic 27 (IUPAC name:** 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide) * **Peptidomimetic 64 (IUPAC name:** 3-(2-methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea)* **Peptidomimetic 150 (IUPAC name:** N-(3-methoxypropyl)-1-[6-(4-methylphenyl)-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl]piperidine-4-carboxamide)

These compounds were selected based on their potential to inhibit the pyrimidine synthesis pathway in C. concisus, thus presenting a possible therapeutic strategy. []

Relevance: These peptidomimetics are not directly structurally related to 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide. They are included in this list due to their specific biological activity against C. concisus, a bacterium that might be susceptible to the antimicrobial activity of compounds similar to 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide. While the structures differ, this link highlights a potential area of research for the target compound. []

1-(2,5-Dimethoxy-4-Methylphenyl)-2-Aminopropane (DOM)

Compound Description: This compound, along with 2,5-dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) and dipropyltryptamine hydrochloride (DPT), are serotonin (5-HT) receptor agonists. [] They act as hallucinogenic drugs. Studies in rhesus monkeys showed that they predominantly act on 5-HT2A receptors to produce their discriminative stimulus effects. []

Relevance: While 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) is structurally distinct from 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, the paper discussing DOM explores the use of Schild analysis to investigate receptor mechanisms of hallucinogenic drugs at 5-HT receptors. [] This methodological approach could be valuable for studying the potential biological activity of 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide and understanding its interactions with specific receptors if it exhibits any pharmacological activity.

Sch.336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide)

Compound Description: Sch.336 is a triaryl bis-sulfone that acts as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). [] It inhibits guanosine 5′-3-O-(thio)triphosphate (GTPγS) binding to hCB2 and increases forskolin-stimulated cAMP levels in cells expressing hCB2. In vitro, Sch.336 impairs migration of cells expressing hCB2, and in vivo, it inhibits leukocyte trafficking in several rodent models of inflammation. []

Relevance: This compound and 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide share a similarity in that both are designed to target specific receptors, although their target receptors and mechanisms of action differ. This highlights the importance of receptor interactions in the development of new therapeutic agents and suggests a potential avenue of investigation for the biological activity of the target compound. []

2-(6-Chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide

Compound Description: This compound is prepared using 2-amino-thiazole-5-carboxylate and 2-methyl-4,6-dichloropyrimidine as starting materials. [] The synthesis involves multiple steps, including the preparation of 2-(6-chloro-2-methyl-4-amino)thiazole-5-carboxylate and 2-(6-chloro-2-methyl-4-amino)thiazole-5-carboxylic acid as intermediates. []

Relevance: Both this compound and 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide feature carboxamide functionalities and contain both nitrogen and sulfur heterocycles. Despite differences in the specific heterocycles (pyrimidine and thiazole vs. furan and benzimidazole), the presence of these structural elements suggests a potential for similar chemical reactivity and possible shared pathways for biological activity. []

CB2 Cannabinoid Receptor Ligands

Compound Description: This research investigated the functional selectivity of diverse CB2 receptor ligands at both canonical (inhibition of adenylyl cyclase) and noncanonical (arrestin recruitment) pathways. [] Various classes of ligands were profiled, including classic cannabinoids, aminoalkylindoles, cannabilactones, and diarylpyrazoles. The study demonstrated that different ligands exhibit varying potencies and efficacies for these pathways, suggesting biased signaling and highlighting the complexity of CB2 receptor pharmacology. []

Celecoxib Derivatives as Anti-Inflammatory Agents

Compound Description: This study focused on synthesizing and characterizing a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. [] These compounds are derivatives of celecoxib, a nonsteroidal anti-inflammatory drug. []

Relevance: These celecoxib derivatives, like 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, are explored for their potential anti-inflammatory activity. Though structurally different, this shared focus on anti-inflammatory properties highlights a possible area of interest for the target compound and suggests that investigating its effects on inflammatory pathways might be worthwhile. []

Thien-3-yl-sulfonylamino(thio)carbonyl-triazolinone Herbicides

Compound Description: This patent describes a class of herbicides based on a combination of a thien-3-yl-sulfonylamino(thio)carbonyl-triazolinone and a substituted 4-HPPD inhibitor. [, ] These agents are designed to control unwanted plants and fungi in agricultural settings.

Relevance: While these herbicides are structurally different from 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, the research highlights the importance of heterocyclic compounds, particularly those containing sulfur and nitrogen, in the development of biologically active agents. [, ] This suggests that the target compound, with its furan, benzimidazole, and carboxamide functionalities, might exhibit interesting biological activities worth exploring.

Compound Description: This study investigated the influence of plant growth-promoting microbes (PGPMs) on the accumulation of phytocompounds in Oroxylum indicum. [, ] The seedlings were inoculated with Glomus mosseae, Trichoderma harzianum, and Pseudomonas putida both individually and in combination. GC-MS analysis revealed that inoculation with a mixed consortium of these microbes resulted in the presence of the highest number of phytocompounds, including several new compounds not found in control seedlings. [, ]

Relevance: While this research does not directly relate to 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide structurally, it highlights the potential of plant-derived compounds, or phytocompounds, as sources of novel bioactive molecules. [, ] This suggests that exploring the biological activity of the target compound, given its furan ring derived from a plant source, might be fruitful.

Ethyl 5-Methyl-3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate Derivative

Compound Description: This compound, specifically N-(5-ethoxycarbonyl-1-methyl-imidazol-2-yl) 5-methyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, is an aryl pyrazole-integrated imidazole derivative synthesized and screened for antimicrobial activity. [] It exhibited the highest antimicrobial activity among a series of related compounds. []

Relevance: This compound and 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide share the presence of both an aromatic ring and an imidazole ring system. Though the overall structures differ, the presence of these common structural features, particularly the imidazole moiety, suggests a potential for similar chemical properties and possibly overlapping biological activities, including antimicrobial effects. []

2-Arachidonoylglycerol (2-AG) and Noladin Ether

Compound Description: 2-AG and Noladin Ether are endocannabinoids, naturally occurring compounds that act on cannabinoid receptors in the body. This study examined their activity at CB2 receptors and compared them to the synthetic cannabinoid CP-55,940 [(-)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl) cyclohexanol]. [] The research showed that these agonists can regulate different intracellular pathways with varying potencies, demonstrating agonist-directed trafficking of response at CB2 receptors. []

Relevance: Although structurally dissimilar to 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, the study of 2-AG and Noladin Ether at CB2 receptors underscores the potential for compounds to exhibit diverse pharmacological profiles and differential activation of signaling pathways. [] This reinforces the importance of comprehensive pharmacological profiling for the target compound to understand its potential interactions with various receptor systems.

Substituted Thiazole-2-Semicarbazides and Derivatives

Compound Description: This research involved the synthesis of substituted thiazole-2-semicarbazides and their various derivatives, including pyrazole and oxadiazole-containing compounds. [] These compounds were evaluated for their antimicrobial activity.

Relevance: While the specific thiazole-2-semicarbazides described in the study are structurally distinct from 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, the paper's focus on the synthesis and antimicrobial evaluation of compounds containing thiazole and related heterocyclic moieties highlights a potential area of interest for the target compound. [] The presence of the furan and benzimidazole rings in the target compound suggests it might also exhibit antimicrobial properties, encouraging further investigation.

Compound Description: This patent describes a method for preparing pancreatic hormone-producing cells using several compounds, including (+)-(R)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexane carboxamide dihydrochloride, 6-[[2-[[4-(2,4-dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]amino]nicotinonitryl, and (2'Z,3'E)-6-brominedirubin-3'-oxime. [] The method involves culturing human induced pluripotent stem (iPS) cells in a specific sequence of media containing these compounds. []

Compound Description: This patent describes a series of 1,2-bis-sulfonamide derivatives as modulators of chemokine receptors. [] These compounds have diverse structures, with various substitutions on the aromatic rings and sulfonamide moieties. The patent claims these compounds can be used for treating inflammatory and immune diseases. []

Relevance: The 1,2-bis-sulfonamides, despite their structural dissimilarity to 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, are relevant as they target chemokine receptors involved in inflammatory responses. This suggests that investigating the potential anti-inflammatory activity of the target compound could be valuable, given the growing interest in chemokine receptor modulation for treating inflammatory conditions. []

Compound Description: This research focused on synthesizing and characterizing novel tricarbonyl complexes of Rhenium(I) as potential radiopharmaceuticals. [] The study explored the coordination chemistry and substitution kinetics of these complexes, incorporating various bidentate ligands with diverse donor atoms. []

Relevance: While these metal complexes are structurally distinct from 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, the research highlights the potential of incorporating specific ligand systems, including those with heterocyclic moieties like furan and benzimidazole present in the target compound, into metal complexes with potential biological activity. [] This suggests a possible avenue for future research, exploring the coordination chemistry of the target compound with various metal ions to investigate potential applications in medicinal chemistry.

Compound Description: This patent describes combinations of the active compounds penflufen (N- [2- (1,3-dimethylbutyl) phenyl] -5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide), rinaksipir (3-bromo-N- [4-chloro-2-methyl-6- (methylcarbamoyl) phenyl] -1- (3-chloropyridin-2-yl) -1H-pyrazole-5-carboxamide), and sulfoksaflor ([6-trifluoromethyl-pyridin-3-yl] ethyl] (methyl) oxido-λ-sulfanilidentsianamid) as herbicides. [] These combinations are designed to control unwanted animal pests and phytopathogenic fungi in agricultural settings.

Compound Description: This study investigated the structure-activity relationship of medroxalol (5-[1-hydroxy-2-[[1-methyl-3-phenylpropyl]amino]ethyl]salicylamide) analogs, exploring modifications to the carboxamide function, phenolic hydroxy group, and aralkylamine side chain. [] The research focused on understanding the structural features responsible for alpha- and beta-adrenergic antagonist activity and antihypertensive effects. []

Relevance: While structurally different from 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, the study of medroxalol analogs emphasizes the impact of even subtle structural changes on pharmacological activity. [] This highlights the importance of exploring structural modifications of the target compound to optimize its potential biological activity and understand the contributions of different functional groups to its overall pharmacological profile.

Compound Description: This patent describes a large set of compounds, including benzamide derivatives and various complex heterocyclic structures, as apoptosis-inducing agents for the treatment of cancer and immune diseases. [] The compounds are designed to promote programmed cell death in specific cell populations, offering potential therapeutic strategies for various disease conditions. []

Relevance: Despite the structural diversity and lack of direct similarity to 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, the patent's focus on apoptosis-inducing agents highlights a potential area of investigation for the target compound. Exploring its effects on cell viability and apoptosis pathways in various cell lines, particularly those relevant to cancer or immune diseases, could reveal interesting biological activities. []

Compound Description: This patent describes a series of benzimidazole derivatives that act as modulators of the transient receptor potential vanilloid 1 (TRPV1) receptor, a protein involved in pain and inflammation. [] The compounds are designed to target TRPV1 and potentially treat disorders associated with its activation. []

Relevance: The benzimidazole core shared by these compounds and 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide suggests a potential for similar interactions with biological targets, particularly those involving the benzimidazole moiety. [] This structural similarity encourages exploring the potential activity of the target compound at TRPV1 and other receptors known to interact with benzimidazole-containing ligands.

Heteroaryloxy Acetamide Herbicides

Compound Description: This patent describes selective herbicides based on heteroaryloxy acetamides. [] The patent focuses on combinations of specific active ingredients, including flufenacet (Ni-propyl-N- (4-fluorophenyl) -α- (5-trifluoromethyl-1,3,4-thiadiazol-2- yl-oxy) -acetamide) and flupyrsulfuron-methyl-sodium (the sodium salt of N- (4,6-dimethoxypyrimidin-2-yl) -5 N '- (3- methoxycarbonyl-6-trifluoromethyl-pyridin-2-ylsulfonyl) - urea). []

Relevance: While these herbicides do not share direct structural similarities with 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, they demonstrate the use of heteroaryloxy acetamides, a class of compounds incorporating both aromatic heterocycles and amide functionalities, as biologically active agents. [] This suggests that the target compound, with its furan ring (a heteroaryl group) and carboxamide group, might also exhibit interesting biological activities, especially those related to plant growth and development or interactions with plant-specific targets.

Compound Description: [3H]BIMU-1, or [3H]endo-N-(8-methyl-8-azabicyclo[3.2.1.]oct-3-yl)- 2,3-dihydro-3-ethyl-2-oxo-1H-benzimidazole-1-carboxamide hydrochloride, is a benzimidazolone with high affinity for 5-HT3 and sigma binding sites. [] It selectively labels sigma-2 binding sites in guinea pig hippocampus, making it a valuable tool for studying these receptors. []

Relevance: This compound and 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide share the benzimidazolone core structure. This structural similarity, particularly the presence of the benzimidazole moiety, suggests a potential for similar binding interactions with biological targets, including sigma receptors. [] This highlights the need to investigate the target compound's potential activity at sigma receptors, especially given the role of sigma receptors in various physiological and pathological processes.

Monoacylglycerol Lipase (MAGL) Inhibitor JZL184

Compound Description: JZL184 (4-nitrophenyl- 4-(dibenzo[d] [, ]dioxol-5-yl (hydroxy) methyl) piperidine- 1-carboxylate) is a potent and selective inhibitor of MAGL, an enzyme responsible for degrading the endocannabinoid 2-AG. [] Inhibiting MAGL increases 2-AG levels, leading to anti-inflammatory effects mediated through CB1 and CB2 receptor activation. []

Relevance: While structurally dissimilar to 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, the research on JZL184 highlights the therapeutic potential of targeting endocannabinoid pathways to modulate inflammation. This suggests that investigating the potential anti-inflammatory activity of the target compound, either through direct interactions with cannabinoid receptors or through other mechanisms, might be a fruitful area of research. []

LPA Receptor Antagonists

Compound Description: This patent describes a series of carboxamide derivatives that act as antagonists of the lysophosphatidic acid (LPA) receptor. [] LPA receptors are involved in various cellular processes, including cell proliferation, migration, and survival. [] Antagonizing LPA receptors has therapeutic potential for treating diseases such as cancer, fibrosis, and inflammatory disorders. []

Relevance: Although the specific carboxamide derivatives described in the patent are structurally different from 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, the shared presence of the carboxamide functionality suggests a possible common point for interacting with biological targets. [] This encourages further exploration of the target compound's interactions with LPA receptors and other targets known to be modulated by carboxamide-containing ligands.

Compound Description: This research investigated the 5-HT receptor subtypes involved in 5-HT-induced contractions of the chicken gastrointestinal tract, specifically the proventriculus and ileum. [] Various agonists and antagonists with selectivity for different 5-HT receptor subtypes were used to characterize the contractile responses. [] The study revealed that 5-HT(2C)-like receptors mediate contraction in the proventriculus, while the ileum involves both 5-HT(1)- and 5-HT(2)-like receptors in a complex interplay between neural and smooth muscle components. []

Relevance: Although the compounds investigated in this study are not structurally related to 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, the research emphasizes the importance of characterizing receptor interactions and subtype selectivity when studying the potential biological activity of a compound. [] This highlights the need for a comprehensive pharmacological profiling of the target compound to assess its interactions with various receptor systems, including 5-HT receptors, to understand its potential physiological and pharmacological effects.

Compound Description: [3H]RS-23597-190 (3-(piperidine-1-yl)propyl-4-amino-5-chloro-2-methoxybenzoate hydrochloride) is a potent 5-HT4 receptor antagonist that also binds to sigma-1 binding sites. [] The study demonstrated that [3H]RS-23597-190 selectively labels sigma-1 binding sites in guinea pig brain, providing a valuable tool for investigating these receptors. []

Relevance: While structurally distinct from 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, the research on [3H]RS-23597-190 highlights the potential for compounds to interact with multiple receptor systems and exhibit polypharmacology. [] This underscores the importance of comprehensive pharmacological profiling for the target compound to identify potential off-target effects or unexpected biological activities.

Compound Description: This patent describes a series of 3-cicloalquilaminopirrolidina derivatives as modulators of chemokine receptors. [] These compounds have a diverse array of structures with varying substituents on the cycloalkane and pyrrolidine rings. The patent claims these compounds can be used for treating inflammatory and immune diseases. []

Relevance: The 3-cicloalquilaminopirrolidina derivatives, though structurally different from 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, are relevant because they target chemokine receptors involved in inflammatory responses. [] This suggests a potential avenue of investigation for the target compound, exploring its effects on chemokine receptor signaling and its potential anti-inflammatory activity.

Strigolactone Derivatives and Fungicidal Compounds

Compound Description: This patent describes a pesticide composition containing a strigolactone derivative and a fungicidal compound. [] The invention claims that this combination provides effective control of plant pathogenic fungi.

Relevance: Although the strigolactone derivatives and fungicidal compounds described in the patent are structurally dissimilar to 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, the research highlights the potential for synergy between different biologically active agents in controlling plant pathogens. [] This concept could be applied to explore the use of the target compound in combination with existing fungicides to enhance efficacy or broaden the spectrum of activity.

Soybean Aphid Efficacy Screening Program

Compound Description: This report summarizes the results of a soybean aphid efficacy screening program, testing various insecticides and seed treatments. The report includes data on the efficacy of different compounds, including those with complex structures containing heterocyclic moieties and various functional groups. []

Relevance: While the compounds tested in this program are structurally diverse and not directly related to 2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, the report highlights the ongoing need for new and effective insecticides. [] Given the presence of heterocyclic rings and a carboxamide group in the target compound, exploring its potential insecticidal activity might be worthwhile, considering the structural features found in known insecticides.

Properties

CAS Number

919972-08-0

Product Name

2-furyl-N-({1-[(3-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide

IUPAC Name

N-[1-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

Molecular Formula

C22H21N3O2

Molecular Weight

359.4g/mol

InChI

InChI=1S/C22H21N3O2/c1-15-7-5-8-17(13-15)14-25-19-10-4-3-9-18(19)24-21(25)16(2)23-22(26)20-11-6-12-27-20/h3-13,16H,14H2,1-2H3,(H,23,26)

InChI Key

QGOTXZTUXQLAIC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.